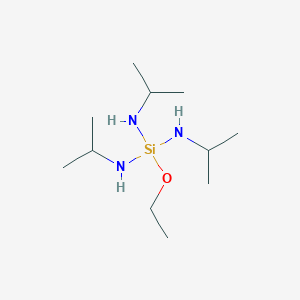![molecular formula C14H9N3O2 B14176836 4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile CAS No. 918340-66-6](/img/structure/B14176836.png)
4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure combining a furo[2,3-c]pyridine moiety with a hydroxybenzonitrile group, making it a versatile scaffold for various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile involves its interaction with specific molecular targets. For example, it has been shown to bind strongly to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to its observed anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Pyridine-2(H)-one derivatives: Another class of compounds with related chemical structures and biological activities.
Uniqueness
What sets 4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile apart is its unique combination of the furo[2,3-c]pyridine and hydroxybenzonitrile moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for developing new therapeutic agents .
Properties
CAS No. |
918340-66-6 |
|---|---|
Molecular Formula |
C14H9N3O2 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
4-(furo[2,3-c]pyridin-7-ylamino)-2-hydroxybenzonitrile |
InChI |
InChI=1S/C14H9N3O2/c15-8-10-1-2-11(7-12(10)18)17-14-13-9(3-5-16-14)4-6-19-13/h1-7,18H,(H,16,17) |
InChI Key |
RMFAKDYDTLTLBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=CC3=C2OC=C3)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)

![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)

![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)





![3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline](/img/structure/B14176816.png)


